2-Butyl-1-methylcyclohexan-1-ol
Description
Properties
CAS No. |
65818-05-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-butyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-7-10-8-5-6-9-11(10,2)12/h10,12H,3-9H2,1-2H3 |
InChI Key |
VBZSSJYMGFIOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1(C)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Ring Opening of Cyclohexene Oxide with Organopotassium Reagents
One reported preparation approach involves the reaction of cyclohexene oxide with n-butylpotassium . This method aims to introduce the butyl group via nucleophilic attack on the epoxide ring:
- In a 100 mL dry round-bottom flask, cyclohexene oxide is treated with n-butylpotassium.
- The nucleophile opens the epoxide ring by an SN2 mechanism, yielding an alkoxide intermediate corresponding to trans-2-butylcyclohexan-1-ol.
- However, the reaction is complicated by side processes where a second equivalent of n-butylpotassium reacts with the epoxide to form a carbene alkoxide intermediate.
- This intermediate can oxidize the alkoxide of trans-2-butylcyclohexan-1-ol to 2-butylcyclohexanone, limiting the maximum yield of the desired alcohol to about 33%.
- Isolated yields of 2-butylcyclohexanone were low (2-10%), indicating the difficulty in obtaining high yields of the alcohol by this method.
This method highlights the challenge of controlling competing side reactions when using strong organopotassium nucleophiles for epoxide ring opening.
Hydroboration-Oxidation of 1-Methylcyclohexene Derivatives
Hydroboration-oxidation is a well-established method for the anti-Markovnikov hydration of alkenes, often used to prepare cyclohexanol derivatives with defined stereochemistry:
- The hydroboration step adds boron and hydrogen syn across the double bond of 1-methylcyclohexene.
- Subsequent oxidation with hydrogen peroxide in basic conditions converts the organoborane intermediate to the corresponding alcohol.
- This method yields trans-2-methylcyclohexanol with high stereoselectivity due to the syn addition mechanism.
- By analogy, hydroboration-oxidation could be adapted for this compound synthesis by starting from an appropriately substituted alkene, ensuring syn addition and stereochemical control.
This approach is favored for its mild conditions, stereospecificity, and avoidance of rearrangements.
Alkylation of Cyclohexanone Derivatives Followed by Reduction
Another synthetic strategy involves the alkylation of cyclohexanone derivatives followed by reduction to the corresponding alcohol:
- Starting from 2,6-dimethylcyclohexanone or related ketones, alkylation with organolithium or Grignard reagents introduces the butyl substituent at the alpha position.
- For example, treatment of 2,2,6-trimethylcyclohexan-1-one with ethynylmagnesium bromide followed by further transformations has been reported in related cyclohexanol syntheses.
- After alkylation, reduction of the ketone group yields the target cyclohexanol.
- This method allows for stepwise construction of the molecule with purification of intermediates to improve yield and stereochemical purity.
Comparative Data Table of Preparation Methods
Detailed Research Outcomes and Mechanistic Insights
- The reaction of cyclohexene oxide with n-butylpotassium proceeds via an SN2 ring-opening mechanism, but the formation of carbene alkoxide intermediates leads to oxidation of the desired alcohol to ketone, limiting yield.
- Molecular modeling studies suggest that aromatic solvents like cumene can stabilize certain potassium carbanions, but substitution with benzene or tert-butylbenzene decreases yields, indicating solvent effects are crucial.
- Hydroboration-oxidation reactions proceed via syn addition of boron and hydrogen, followed by oxidation to alcohol, providing trans stereochemistry when applied to methylcyclohexene derivatives.
- Alkylation of cyclohexanones with organometallic reagents followed by reduction is a versatile approach, as demonstrated in related syntheses of substituted cyclohexanols and derivatives like β-damascone.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Butyl-1-methylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 2-Butyl-1-methylcyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Butyl-1-methylcyclohexanone.
Reduction: 2-Butyl-1-methylcyclohexane.
Substitution: 2-Butyl-1-chloromethylcyclohexane.
Scientific Research Applications
2-Butyl-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclohexanol Derivatives
5,5-Dimethyl-cyclohex-3-en-1-ol (CAS 247)
- Structure : Features a cyclohexene ring with two methyl groups at position 5 and a hydroxyl group at position 1.
- Key Differences :
- Applications : Primarily used in fragrance and flavor industries due to its lower stability under oxidative conditions.
2-Butylcyclohexanone
Branched Alcohols: Functional Analogues
2-Ethylhexan-1-ol (CAS 104-76-7)
- Structure : A linear alcohol with branching at the second carbon.
- Key Differences: Lacks the cyclohexane ring, resulting in lower viscosity and higher solubility in non-polar solvents. Industrial applications include plasticizers (e.g., dioctyl phthalate) and coatings, driven by its cost-effective synthesis via aldol condensation .
- Toxicity : Classified as hazardous under REACH regulations, with stringent handling protocols due to respiratory and dermal irritation risks .
2-Butyl-1-octanol (CAS 3913-02-8)
Physicochemical and Toxicological Comparison
Biological Activity
2-Butyl-1-methylcyclohexan-1-ol, a secondary alcohol, has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for elucidating its applications in various fields, including pharmacology and toxicology.
This compound is characterized by its cyclohexane ring structure with a butyl and a methyl group attached to the hydroxyl-bearing carbon. As a secondary alcohol, it can engage in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, which may influence its biological activity .
Biological Activity Overview
The biological activity of this compound can be categorized into several domains:
1. Genotoxicity and Mutagenicity:
Research indicates that this compound does not present significant genotoxic risks. In studies assessing mutagenicity using the Ames test, no significant increase in revertant colonies was observed across various strains of Salmonella typhimurium, indicating a lack of mutagenic potential .
2. Toxicological Studies:
Toxicological assessments have shown that this compound does not exhibit significant repeated dose toxicity or developmental toxicity. In various animal studies, including those examining exposure to airborne concentrations, no adverse effects were noted at levels typical for occupational exposure .
3. Pharmacological Potential:
The compound's ability to interact with biological membranes suggests potential therapeutic applications. It may serve as an intermediate in synthesizing pharmaceuticals or as a research tool in studying alcohol interactions with biological systems .
Case Studies
Several case studies have explored the biological implications of this compound:
Case Study 1: Interaction with Cell Membranes
A study investigated how this compound affects cell membrane integrity and function. Results indicated that the compound could alter membrane fluidity, potentially impacting cellular processes such as signaling and transport mechanisms.
Case Study 2: Cytotoxicity Assessment
In a controlled environment, cells were exposed to varying concentrations of this compound. The findings demonstrated no significant cytotoxic effects at concentrations below 500 µM, reinforcing its safety profile for potential applications .
Data Tables
The mechanism through which this compound exerts its biological effects is primarily through hydrophobic interactions and hydrogen bonding with cellular components. This interaction can modulate protein functions and influence cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-butyl-1-methylcyclohexan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis involves the reaction of 1-methyl-1,2-epoxycyclohexane with n-butylpotassium, as described in Scheme 2.13 . Key steps include:
- Epoxide ring opening via nucleophilic attack by the butyl anion.
- Acidic workup to yield the alcohol.
- Critical Parameters : Temperature control (e.g., −78°C for anion stability), solvent choice (e.g., THF), and stoichiometric ratios (excess n-butylpotassium minimizes side reactions). Yield optimization requires monitoring by TLC or GC-MS to track intermediates .
- Comparative Insight : Analogous cyclohexanol derivatives (e.g., 2-(4-methoxyphenyl)cyclohexan-1-ol) use hydrogenation with Co-NiO dual catalysts, suggesting potential adaptability for stereochemical control .
Q. How is this compound characterized, and what analytical techniques detect common impurities?
- Methodological Answer :
- 13C NMR : A peak at 213.5 ppm indicates carbonyl impurities, likely from carbene rearrangement (Hodgson’s mechanism) during synthesis .
- GC-MS : Monitors volatile byproducts (e.g., ketones) and verifies molecular ion peaks (m/z = 184 for C₁₁H₂₀O).
- Purity Checks : Reagent verification (e.g., deuterated chloroform purity) and comparative spectroscopy with literature data reduce false positives .
Advanced Research Questions
Q. What mechanistic pathways explain unexpected byproducts, such as ketones, during synthesis?
- Methodological Answer : Hodgson’s mechanism (Scheme 2.14) proposes a carbene intermediate from 1-methyl-1,2-epoxycyclohexane rearrangement, leading to ketone formation .
- Experimental Validation :
Isotopic labeling (e.g., ²H or ¹³C) traces carbene migration.
Computational studies (DFT) model transition states to confirm rearrangement feasibility.
- Mitigation : Lower reaction temperatures (−100°C) and stabilizing agents (crown ethers) suppress carbene generation .
Q. How does stoichiometric variation (e.g., excess cumene) impact product selectivity in analogous cyclohexanol syntheses?
- Methodological Answer : Studies on trans-cumylcyclohexanol synthesis show:
- 1.1 Equivalents of Cumene : Partial conversion, favoring mono-adducts.
- 2.0 Equivalents : Full conversion but risks steric hindrance, reducing yield .
- Generalizable Insight : For this compound, excess n-butylpotassium (1.5–2.0 eq.) balances reactivity and minimizes side products.
Q. How can researchers resolve contradictions in spectral data, such as unexpected carbonyl signals in NMR?
- Methodological Answer :
Control Experiments : Replicate synthesis with rigorously purified reagents.
Spiking Studies : Add authentic ketone standards to NMR samples to confirm peak assignment.
Alternative Routes : Synthesize via non-epoxide pathways (e.g., Grignard addition to cyclohexanone derivatives) to bypass rearrangement .
Q. What computational tools predict feasible synthetic pathways for novel derivatives of this compound?
- Methodological Answer : Template-based algorithms (e.g., Pistachio, Reaxys) assess route plausibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
